molecular formula C9H5BrN2O2 B152763 8-Bromo-5-nitroisoquinoline CAS No. 252861-41-9

8-Bromo-5-nitroisoquinoline

Cat. No.: B152763
CAS No.: 252861-41-9
M. Wt: 253.05 g/mol
InChI Key: BCQCHGICDSWPJK-UHFFFAOYSA-N
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Description

8-Bromo-5-nitroisoquinoline is an organic compound with the chemical formula C9H5BrN2O2 It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 8th position and a nitro group at the 5th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-nitroisoquinoline typically involves the bromination and nitration of isoquinoline. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon or platinum oxide in the presence of hydrogen gas.

Major Products:

Scientific Research Applications

8-Bromo-5-nitroisoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Comparison with Similar Compounds

    5-Bromoisoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-Nitroisoquinoline: Lacks the bromine atom, affecting its substitution reactions.

Uniqueness: Its dual functional groups allow for a wider range of chemical modifications and biological activities compared to its analogs .

Properties

IUPAC Name

8-bromo-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQCHGICDSWPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593222
Record name 8-Bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252861-41-9
Record name 8-Bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-5-nitroisoquinoline
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